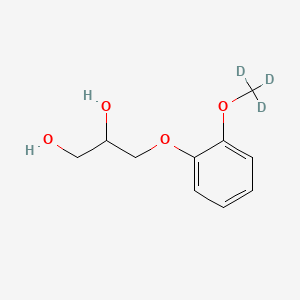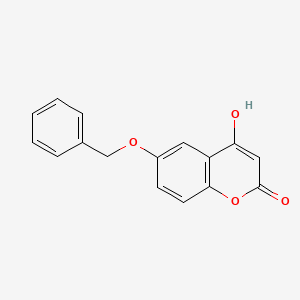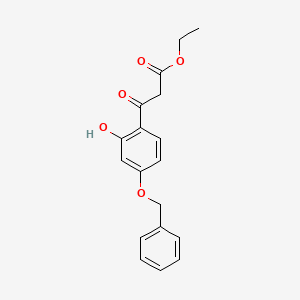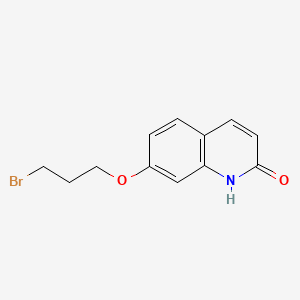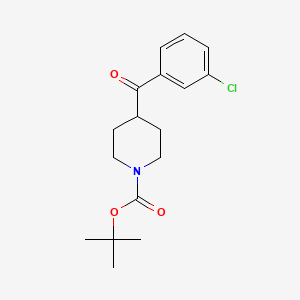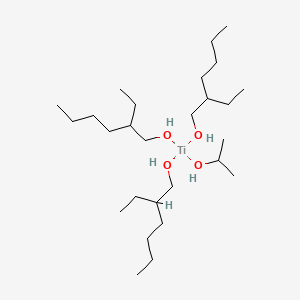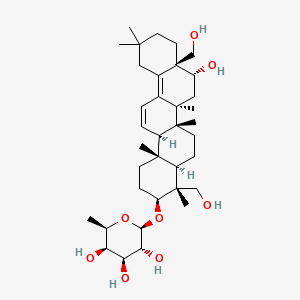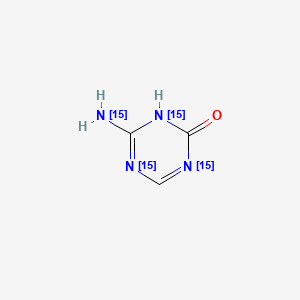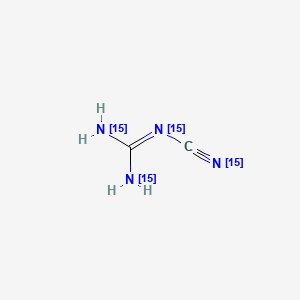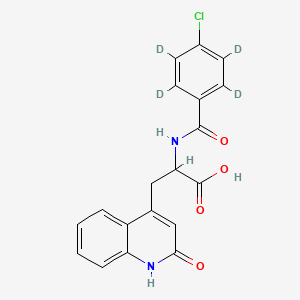![molecular formula C8H5N3S B562733 7H-Thiazolo[4,5-g]indazole CAS No. 19566-08-6](/img/structure/B562733.png)
7H-Thiazolo[4,5-g]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Thiazolo[4,5-g]indazole is a heterocyclic compound that features a fused ring system combining thiazole and indazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Thiazolo[4,5-g]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-nitrobenzaldehydes or o-nitrobenzyl bromides with S-trityl-protected 1°-aminothioalkanes. The process involves the formation of N-(2-nitrobenzyl)(tritylthio)-alkylamine, followed by deprotection of the trityl moiety with trifluoroacetic acid (TFA) and subsequent treatment with aqueous potassium hydroxide (KOH) in methanol .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 7H-Thiazolo[4,5-g]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can modify the nitro groups present in the precursors.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and indazole rings.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide is commonly used as an oxidant in the synthesis of thiazolo derivatives.
Reduction: Reductive amination using sodium borohydride (NaBH4) or hydrogenation with palladium on carbon (Pd/C) are typical methods.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often employed.
Major Products: The major products formed from these reactions include various substituted thiazoloindazoles, which can exhibit different functional properties depending on the substituents introduced.
Scientific Research Applications
7H-Thiazolo[4,5-g]indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: The compound’s unique structural properties make it suitable for use in materials science, such as in the development of organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7H-Thiazolo[4,5-g]indazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to interact with cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The pathways involved in its mechanism of action include modulation of signal transduction pathways and interference with DNA replication processes.
Comparison with Similar Compounds
1H-Indazole: Known for its anticancer and anti-inflammatory properties.
2H-Indazole: Used in the synthesis of various pharmaceuticals.
Thiazole Derivatives: Exhibit a wide range of biological activities, including antimicrobial and antitumor effects.
Uniqueness: 7H-Thiazolo[4,5-g]indazole stands out due to its fused ring system, which combines the properties of both thiazole and indazole. This unique structure allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug design and materials science.
Properties
CAS No. |
19566-08-6 |
|---|---|
Molecular Formula |
C8H5N3S |
Molecular Weight |
175.209 |
IUPAC Name |
7H-pyrazolo[4,3-g][1,3]benzothiazole |
InChI |
InChI=1S/C8H5N3S/c1-2-6-8(12-4-9-6)7-5(1)3-10-11-7/h1-3H,4H2 |
InChI Key |
QPZDWDHOUFJUIN-UHFFFAOYSA-N |
SMILES |
C1N=C2C=CC3=CN=NC3=C2S1 |
Synonyms |
7H-Pyrazolo[4,3-g]benzothiazole(8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


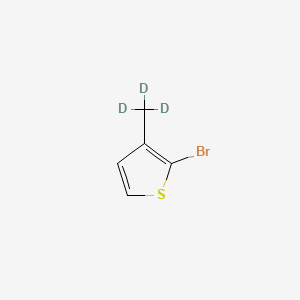
![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)
